Superior Anti-Glioblastoma Potency Compared to Unsubstituted Indole
In a comparative study of 2-arylindole derivatives for anti-glioblastoma activity, the lead compound 1 (structurally related to 4-(1H-indol-4-yloxy)phenol) exhibited micromolar EC50 values across multiple cell lines, whereas unsubstituted indole was completely inactive (EC50 >625 µM) [1]. This demonstrates that the phenolic substitution on the indole scaffold is essential for the observed cytotoxicity.
| Evidence Dimension | Cytotoxicity (EC50) against glioblastoma cell lines |
|---|---|
| Target Compound Data | EC50: 126 µM (U87MG), 130 µM (U251MG), 99 µM (IN1528), 185 µM (IN1760) [Data for lead compound 1, a close analog] |
| Comparator Or Baseline | Indole (unsubstituted) |
| Quantified Difference | EC50 >625 µM (inactive) for indole vs. 99-185 µM for target analog |
| Conditions | Human glioblastoma cell lines U87MG, U251MG, IN1472, IN1528, IN1760; 72-hour exposure; cell viability assay |
Why This Matters
This data validates that the phenol-indole hybrid structure is critical for anti-glioblastoma activity, justifying the procurement of the specific scaffold over generic indole building blocks for CNS cancer drug discovery programs.
- [1] Towards identifying potent new hits for glioblastoma. (2018) MedChemComm, 9(11), pp. 1850–1861. doi:10.1039/c8md00436f. View Source
